Product packaging for Heptafluoroisopropyl methyl ether(Cat. No.:CAS No. 22052-84-2)

Heptafluoroisopropyl methyl ether

Cat. No.: B1305500
CAS No.: 22052-84-2
M. Wt: 200.05 g/mol
InChI Key: HRXXERHTOVVTQF-UHFFFAOYSA-N
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Description

Significance of Fluorinated Ethers in Contemporary Chemical Science

Fluorinated ethers represent a class of organic compounds where one or more hydrogen atoms in an ether molecule have been replaced by fluorine atoms. This substitution imparts unique properties that make them valuable in a wide range of scientific and technological applications. The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds, leading to high thermal stability and chemical resistance in the resulting molecules. science.gov

In contemporary chemical science, fluorinated ethers are investigated for their diverse applications. alfa-chemistry.com They are utilized as advanced solvents, capable of dissolving a range of materials while often exhibiting low flammability and toxicity. sibran.rubyjus.com Their distinct properties have led to their use as heat transfer fluids and in the formulation of specialized lubricants. In the field of materials science, fluorinated ethers are precursors for creating fluoropolymers and other materials with unique surface properties, high thermal stability, and chemical inertness. ontosight.ai Furthermore, their incorporation into pharmaceutical compounds can enhance metabolic stability and bioavailability. ontosight.ainumberanalytics.com The ongoing research into fluorinated ethers continues to expand their utility, particularly in developing more environmentally benign alternatives to older generations of fluorinated compounds. nist.govnih.gov

Historical Context of Heptafluoroisopropyl (B10858302) Methyl Ether Discovery and Initial Characterization

Heptafluoroisopropyl methyl ether, also known by its pharmaceutical name sevoflurane (B116992), was first synthesized in the 1960s. woodlibrarymuseum.org The discovery was made independently by two separate research groups: one at Baxter-Travenol, involving Bernard Regan, and another at Airco, Inc., which included Ross C. Terrell and Louise Speers. woodlibrarymuseum.orgnih.gov Terrell's team at Airco was also credited with the synthesis of other important fluorinated ethers like enflurane, isoflurane, and desflurane (B1195063). woodlibrarymuseum.orgpsu.edu

Despite its successful synthesis, the development of this compound for broader applications was initially halted. nih.govnih.gov Concerns arose regarding its stability, particularly in the presence of soda lime, and potential toxicity, which later studies suggested might have been based on flawed experimental designs. psu.edunih.gov Consequently, research in the United States did not immediately proceed. However, interest in the compound was revived in Japan in the 1980s by the Maruishi Pharmaceutical Company, which continued its development. woodlibrarymuseum.orgnih.gov This renewed effort eventually led to its approval for clinical use in Japan in 1990. nih.gov

Scope and Objectives of Current this compound Research Endeavors

Current academic and industrial research on this compound is multifaceted, extending beyond its well-known applications. A significant area of investigation is its use as a more environmentally sustainable agent in the electronics industry. Specifically, it is being studied as an alternative to perfluorinated compounds (PFCs) with high global warming potentials (GWPs) for plasma etching of materials like silicon carbide (SiC). ajou.ac.kr Research has shown that plasmas generated from this compound can achieve effective etch rates, presenting a viable option for reducing the environmental footprint of semiconductor manufacturing. ajou.ac.kr

Another key objective of ongoing research is to utilize this compound as a building block in synthetic chemistry. ontosight.ai Its unique structure, containing a high degree of fluorination, makes it a valuable intermediate for creating more complex fluorinated molecules. These new molecules are of interest in materials science for the development of novel polymers and in the pharmaceutical industry for the synthesis of new drug candidates with potentially improved properties. ontosight.ai The reactivity of the ether linkage and the influence of the heptafluoroisopropyl group are central to these synthetic explorations.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₄H₃F₇O synquestlabs.com
Molecular Weight200.056 g/mol synquestlabs.com
CAS Number22052-84-2 synquestlabs.com
IUPAC Name1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane wikipedia.org
Boiling Point29.0 °C synquestlabs.com
Melting Point-107.1 to -106.6 °C synquestlabs.com
Density1.42 g/mL synquestlabs.com
Vapor Pressure157 mmHg nih.gov
Blood/Gas Partition Coefficient0.69 nih.gov
Oil/Gas Partition Coefficient47.2 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3F7O B1305500 Heptafluoroisopropyl methyl ether CAS No. 22052-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoro-2-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F7O/c1-12-2(5,3(6,7)8)4(9,10)11/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXXERHTOVVTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379276
Record name Heptafluoroisopropyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22052-84-2
Record name Methyl perfluoroisopropyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22052-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptafluoroisopropyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Routes to Heptafluoroisopropyl (B10858302) Methyl Ether

Alkylation with Methyl Halides and Basic Catalysts: Reaction Optimization and Catalyst Systems

A primary and well-established method for synthesizing heptafluoroisopropyl methyl ether is the alkylation of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with a methyl halide (CH₃X, where X = Cl, Br, I) in the presence of a basic catalyst. google.com This approach is valued for its operational simplicity and the use of readily available raw materials. google.com

(CF₃)₂CHOH + Base → (CF₃)₂CHO⁻ + [Base-H]⁺ (CF₃)₂CHO⁻ + CH₃X → (CF₃)₂CHOCH₃ + X⁻

The choice and amount of the basic catalyst are critical for the reaction's success. Common catalysts include mineral alkalis such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), as well as metal carbonates like sodium carbonate (Na₂CO₃). google.com These bases must be strong enough to deprotonate the weakly acidic hexafluoroisopropanol. The molar ratio of the basic catalyst to hexafluoroisopropanol is a key parameter for optimization, with effective ratios ranging from 0.1 to 2.0. google.com

CatalystMolar Ratio (Catalyst:HFIP)Reference
NaOH0.1 - 2.0 google.com
KOH0.1 - 2.0 google.com
Na₂CO₃0.1 - 2.0 google.com

The selection of a suitable solvent is crucial for ensuring the reactants are well-dissolved, which promotes reaction homogeneity and efficiency. The reaction can be performed with or without a solvent, though the presence of a solvent is preferred. google.com Aprotic polar solvents are particularly effective. Commonly used solvents include amides like N,N-dimethylformamide (DMF), ethers such as tetrahydrofuran (THF), and others like acetonitrile and dimethyl sulfoxide (DMSO). google.com These solvents facilitate the dissolution of the alkoxide intermediate and influence the reaction rate.

Reaction conditions such as temperature and pressure are significant factors in the synthesis. The process is typically carried out in a pressure reactor. google.com The optimal temperature range is generally between 30°C and 60°C, though it can extend from 0°C to 100°C. google.com Reaction times vary, typically falling between 1 and 10 hours, with many examples completing within 6 to 8 hours. google.com

ParameterRangeReference
Temperature30°C - 60°C google.com
Reaction Time1 - 10 hours google.com
HFIP:Methyl Halide Molar Ratio0.1 - 10 google.com

A specific laboratory-scale example involves reacting 80g of hexafluoroisopropanol with 40g of methyl chloride in 60g of N,N-dimethylformamide, using 20g of sodium hydroxide as the catalyst. The mixture is heated to 60°C and allowed to react for 6 hours, yielding 58.7g of this compound. google.com

High-Temperature Reaction with Methyl Carbonate: Green Chemistry Perspectives

An alternative synthetic route aligns with the principles of green chemistry by using dimethyl carbonate (DMC) as a methylating agent instead of toxic methyl halides. google.comnih.gov This method avoids the formation of corrosive halide byproducts. The synthesis involves reacting hexafluoroisopropanol with dimethyl carbonate in the presence of an alkali catalyst. google.com

This process, however, requires more demanding conditions, typically operating at high temperatures between 100°C and 300°C, with a preferred range of 180°C to 220°C. google.com The reaction is conducted in a reactor for a period of 0.5 to 10 hours. google.com Despite the higher energy requirements, this method is significant for its environmental and safety advantages, yielding a high-purity product. google.com Dimethyl carbonate is considered an environmentally friendly substitute for reagents like dimethyl sulfate and methyl halides. unive.itnih.gov The use of DMC as both a reagent and a solvent is a key aspect of its "green" credentials. nih.gov

Advantages of Avoiding Toxic Methyl Halides

Traditional methylation reactions in organic synthesis often employ highly toxic and hazardous methyl halides, such as methyl iodide or methyl bromide, and other potent alkylating agents like dimethyl sulfate. These substances are known for their potential carcinogenicity and mutagenicity, posing significant risks to human health and the environment. The use of such toxic reagents necessitates stringent safety protocols, specialized handling equipment, and careful waste management, which can increase the complexity and cost of the synthetic process.

In contrast, modern synthetic strategies increasingly focus on the principles of green chemistry, which prioritize the use of less hazardous chemicals. The advantages of avoiding toxic methyl halides are manifold. Firstly, it significantly enhances the safety profile of the synthesis for researchers and manufacturing personnel. Secondly, it reduces the environmental impact by minimizing the release of toxic substances and the generation of hazardous waste. From an industrial perspective, employing safer, low-toxicity or even non-toxic alkylating agents can lead to a more reliable and sustainable process. This approach aligns with global trends towards greener and more environmentally benign chemical manufacturing. For instance, the use of alternative methylating agents like dimethyl carbonate (DMC) is gaining traction as it is considered a green reagent, replacing more hazardous options in O-methylation reactions. nih.gov

Efficacy of Sodium Carbonate and Alkaline Alumina Catalysts

In the synthesis of fluorinated ethers, the choice of catalyst plays a crucial role in the reaction's efficiency and selectivity. Sodium carbonate, a mild and inexpensive base, has demonstrated efficacy in promoting methylation reactions. Its utility has been noted in the preparation of hexafluoroisopropyl methyl ether, a closely related compound, where it facilitates the reaction between hexafluoroisopropanol and a methylating agent. google.com The basic nature of sodium carbonate is sufficient to deprotonate the alcohol, forming the corresponding alkoxide which can then react with the methylating agent.

Alkaline alumina, while not explicitly detailed for the synthesis of this compound in the direct search results, is known in catalysis for its basic properties and large surface area. It can serve as a solid support for alkali metals or as a catalyst itself in various organic transformations. The surface of alkaline alumina possesses basic sites that can effectively catalyze reactions requiring a basic environment, such as dehydrohalogenations or alkylations. Its heterogeneous nature offers the advantage of easy separation from the reaction mixture, simplifying the work-up procedure and allowing for potential catalyst recycling, which is a key aspect of sustainable chemical processes.

Alkylation of In Situ Generated Fluorinated Alkoxides

A prominent and effective strategy for the synthesis of partially fluorinated ethers, including this compound, involves the alkylation of fluorinated alkoxides that are generated in situ. This method circumvents the need to isolate the often unstable and reactive alkoxide intermediates.

Role of Fluorinated Precursors and Metal Fluorides

The in situ generation of the necessary fluorinated alkoxide typically starts with a suitable fluorinated precursor. Fluorinated acyl halides, such as heptafluoroisobutyryl fluoride (B91410), are common starting materials. These precursors react with a metal fluoride, most commonly potassium fluoride (KF), to generate the desired perfluoroalkoxide. The fluoride ion from the metal fluoride attacks the carbonyl carbon of the acyl fluoride, leading to a rearrangement and the formation of the alkoxide. The choice of the fluorinated precursor is critical as its structure dictates the final fluorinated ether product.

The role of the metal fluoride is twofold: it acts as a source of fluoride ions to initiate the formation of the alkoxide and its cation can influence the reactivity of the resulting alkoxide. Anhydrous conditions are crucial for this step to prevent the hydrolysis of the acyl fluoride and the deactivation of the fluoride ions.

Use of Powerful Alkylating Agents (e.g., Dimethyl Sulfate, Alkyl Triflates)

Once the fluorinated alkoxide is generated in situ, it is trapped by a powerful alkylating agent to form the final ether product. The choice of the alkylating agent is dictated by its reactivity and the desired alkyl group to be introduced.

Dimethyl sulfate is a highly effective and commonly used methylating agent in this context due to its strong electrophilicity. It readily reacts with the nucleophilic fluorinated alkoxide to form the methyl ether. Other potent alkylating agents include alkyl triflates, such as methyl triflate. Alkyl triflates are even more reactive than dimethyl sulfate and are excellent leaving groups, which can lead to faster reaction rates and higher yields, even at lower temperatures. The general principle is that a more powerful alkylating agent will lead to a more efficient formation of the corresponding ether.

Oxidative Heptafluoroisopropylation of Hydroxylamines

A novel and distinct approach to introduce the heptafluoroisopropoxy group involves the oxidative heptafluoroisopropylation of hydroxylamines. This method leads to the formation of N-OCF(CF₃)₂ reagents, which are valuable precursors for subsequent reactions.

This synthetic strategy involves the reaction of a hydroxylamine derivative with a source of the heptafluoroisopropyl group in the presence of an oxidizing agent. For instance, hydroxylamines can react with hexafluoropropylene and silver(I) fluoride in the presence of an oxidant like Selectfluor. This process generates a reactive intermediate that leads to the formation of the N-heptafluoroisopropoxy product. These resulting N-OCF(CF₃)₂ compounds can then act as reagents for the transfer of the heptafluoroisopropoxy group to other molecules. This methodology opens up new avenues for the synthesis of a variety of heptafluoroisopropoxylated compounds that might be difficult to access through traditional etherification routes. researchgate.netresearchgate.net

ReagentRole
HydroxylamineStarting material containing the N-OH functionality
HexafluoropropyleneSource of the heptafluoroisopropyl group
Silver(I) FluorideActivator/Fluoride source
SelectfluorOxidizing agent
Application of Redox-Active N-OCF(CF₃)₂ Reagents

A significant strategy for heptafluoroisopropoxylation involves the use of redox-active N-OCF(CF₃)₂ reagents. researchgate.net These reagents have been designed to serve as effective sources for the heptafluoroisopropoxy group under mild conditions. The reactivity and properties of these reagents are significantly influenced by the substituents on the nitrogen atom. researchgate.net For instance, researchers have developed N-OCF(CF₃)₂ phthalimide and N-OCF(CF₃)₂ benzotriazolium salts, which function as OCF(CF₃)₂ anion and radical precursors, respectively. researchgate.net This dual reactivity allows for the direct heptafluoroisopropoxylation of a wide array of substrates, including alkyl halides and alcohols, to yield the corresponding ether products in moderate to excellent yields. researchgate.net

Utilization of AgCF(CF₃)₂ in Oxidative Processes

The synthesis of the aforementioned redox-active N-OCF(CF₃)₂ reagents is predicated on the oxidative heptafluoroisopropylation of hydroxylamines. researchgate.netresearchgate.net A key component in this process is the utilization of AgCF(CF₃)₂, which is generated in situ from silver(I) fluoride (AgF) and hexafluoropropylene. researchgate.netresearchgate.net This silver-based reagent facilitates the introduction of the heptafluoroisopropyl group onto the hydroxylamine nitrogen under oxidative conditions, typically employing an oxidant such as Selectfluor. researchgate.netresearchgate.net This method represents a practical and efficient pathway to prepare the stable, solid N-OCF(CF₃)₂ reagents required for subsequent heptafluoroisopropoxylation reactions. researchgate.net

Table 1. Synthesis of N-OCF(CF₃)₂ Reagents via Oxidative Heptafluoroisopropylation of Hydroxylamines. researchgate.net
HydroxylamineOxidantYield (%)
N-HydroxyphthalimideSelectfluorData not specified
N-HydroxyphthalimidePIFAData not specified
N-HydroxyphthalimideCANData not specified
Reaction Conditions

Hydroxylamine (1.0 mmol), AgF (2.0 mmol), hexafluoropropylene (excess, balloon, 1 atm), oxidant (2.0 mmol), MeCN (8.0 mL), under N₂, room temperature, 4 h. researchgate.net

Development of Catalysis-Based 1,4-Fluorodifunctionalization Techniques

A catalysis-based approach for the regioselective 1,4-fluorodifunctionalization of dienes has been established as a powerful method for constructing highly functionalized organofluorine compounds. nih.govd-nb.infonih.gov This strategy allows for the simultaneous introduction of a fluorine atom and another functional group across a 1,3-diene system. nih.gov The process is particularly effective for creating complex molecules with stereocenters bearing both a C(sp³)–F and a C(sp³)–CF₃ group in a single operation. nih.govnih.gov

Regioselective Functionalization of Trifluoromethyl Substituted 1,3-Dienes

The 1,4-fluorodifunctionalization technique has been successfully applied to trifluoromethyl-substituted 1,3-dienes. nih.govrsc.org This substrate class is advantageous because the resulting product contains a stable tertiary fluoride, with the C(sp³)–CF₃ substituent enhancing stability. nih.gov The reaction exhibits high levels of regiocontrol, favoring the 1,4-addition product over the 1,2-addition product. nih.gov A notable feature of this process is its ability to convert E,Z-mixed dienes into a single E-alkene isomer, simplifying the product mixture. nih.govresearchgate.net

I(I)/I(III) Catalysis Platform in Fluoroalkylation

The success of this 1,4-fluorodifunctionalization is dependent on an inexpensive and operationally convenient Iodine(I)/Iodine(III) catalysis platform. nih.govresearchgate.netthieme-connect.de The catalytic cycle is initiated using a simple aryl iodide catalyst, such as p-iodotoluene (p-TolI), in the presence of an amine·HF complex and a terminal oxidant, typically Selectfluor®. nih.govthieme-connect.de The oxidant facilitates an I(I)/I(III) cycle, generating the hypervalent iodine species ArIF₂ in situ. thieme-connect.de This highly reactive species engages with the diene to enable the formal addition of fluorine and a nucleophile across the π-system. nih.govthieme-connect.de Control experiments have confirmed that the aryl iodide catalyst, the amine·HF complex, and the oxidant are all essential for the reaction to proceed. thieme-connect.de

Scope of Nucleophiles in Ether Formation

The I(I)/I(III) catalysis platform is compatible with a diverse range of nucleophiles, including fluoride, nitriles, carboxylic acids, and water. nih.govnih.gov Crucially, for the synthesis of ethers like this compound, alcohols can be effectively employed as nucleophiles. nih.gov The introduction of simple alcohols such as methanol and ethanol into the reaction mixture with a trifluoromethyl-substituted 1,3-diene leads to the formation of the corresponding δ-fluoro ether products. nih.gov This demonstrates the versatility of the method in forging C-O bonds and accessing highly functionalized fluoroalkyl ethers. nih.gov

Table 2. Ether Formation via 1,4-Fluorodifunctionalization Using Alcohol Nucleophiles. nih.gov
Diene SubstrateAlcohol NucleophileProductYield (%)
(3E,5E)-4-(trifluoromethyl)octa-3,5-dieneMethanol(E)-5-fluoro-6-methoxy-4-(trifluoromethyl)oct-3-ene58
(3E,5E)-4-(trifluoromethyl)octa-3,5-dieneEthanol(E)-6-ethoxy-5-fluoro-4-(trifluoromethyl)oct-3-ene55
(3E,5E)-4-(trifluoromethyl)octa-3,5-dieneIsopropanol(E)-5-fluoro-6-isopropoxy-4-(trifluoromethyl)oct-3-ene48

Reaction Mechanisms and Pathways of this compound

The formation of this compound and related structures can proceed through several mechanistic pathways, largely dependent on the chosen synthetic methodology.

In the context of catalysis-based 1,4-fluorodifunctionalization, the mechanism is governed by the I(I)/I(III) catalytic cycle. The catalytically active ArIF₂ species, generated in situ, coordinates with the 1,3-diene. This is followed by nucleophilic attack by the alcohol (e.g., methanol) and subsequent reductive elimination from the iodine(III) center to deliver the 1,4-alkoxyfluorination product and regenerate the iodine(I) catalyst.

When using redox-active N-OCF(CF₃)₂ reagents, the pathway typically involves a nucleophilic substitution reaction. For example, N-OCF(CF₃)₂ phthalimide can act as a source of the OCF(CF₃)₂ anion. researchgate.net This powerful nucleophile can then displace a suitable leaving group, such as a halide or tosylate, from a methyl-containing substrate in a bimolecular nucleophilic substitution (SN2) reaction to form the ether bond. libretexts.org

Alternative mechanisms for reactions involving methyl perfluoroalkyl ethers could involve the initial protonation of the ether oxygen, forming an oxonium ion. udayton.edu This activated intermediate could then undergo reaction with available nucleophiles through either a concerted (SN2) or a stepwise (SN1) pathway. udayton.edu However, the specific pathway is highly dependent on the substrate, nucleophile, and reaction conditions.

Oxidation Reactions and Conditions

This compound, also known as sevoflurane (B116992), exhibits notable stability towards many common oxidizing agents due to the presence of electron-withdrawing fluorine atoms. However, it can undergo oxidation under specific conditions, particularly photochemical and metabolic processes.

Photocatalytic oxidation has been investigated as a method for the degradation of halogenated anesthetics like sevoflurane. In one study, approximately 98% of sevoflurane (at an initial concentration of 847 mg/m³) was degraded in 10 minutes using a TiO₂ photocatalyst under UVC light (254 nm) in a recirculating batch photoreactor. mdpi.com The final products of this complete oxidation are carbon dioxide and hydrogen fluoride. researchgate.net The UV absorption cross-section of sevoflurane at 254 nm is reported to be 1.33 × 10⁻²⁰ cm²/molecule. mdpi.com

In biological systems, the oxidation of sevoflurane is primarily catalyzed by the cytochrome P-450 liver microsomal enzyme, specifically the 2E1 isoform. nih.govresearchgate.net This metabolic process results in the formation of hexafluoroisopropanol (HFIP) as the main organic metabolite, along with the release of inorganic fluoride and carbon dioxide. researchgate.netgoogle.com It is estimated that approximately 5% of an administered dose of sevoflurane is metabolized in this way. researchgate.net Some studies have suggested that this metabolic oxidation can lead to the formation of reactive intermediates that may contribute to oxidative stress, although other research indicates that sevoflurane does not significantly enhance hydroxyl radical formation in post-ischemic reperfused heart tissue. nih.govmasterorganicchemistry.com

The atmospheric oxidation of this compound is primarily initiated by reaction with hydroxyl (OH) radicals. researchgate.net This reaction leads to the formation of various degradation products, with (CF₃)₂CHOC(O)F being a major product in a molar yield of 93 ± 6%. ripublication.com Minor products include hexafluoroacetone (CF₃C(O)CF₃) and formyl fluoride (HCOF). ripublication.com

Table 1: Photocatalytic Degradation of Halogenated Anesthetics

Anesthetic Initial Concentration (mg/m³) Degradation Efficiency Time (min)
Sevoflurane 847 >98% 10
Isoflurane 911 99.8% 20

Substitution Reactions with Halogenated Reagents

However, a key synthetic route to this compound involves a halogen-exchange substitution reaction. This two-step process begins with the chloromethylation of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to produce 1,1,1,3,3,3-hexafluoro-2-(chloromethoxy)propane (sevochlorane). nih.govresearchgate.net This is followed by a nucleophilic substitution where the chlorine atom is replaced by fluorine using a fluorinating agent, such as potassium fluoride, to yield the final product. nih.govresearchgate.net

Another synthetic approach involves the photochemical chlorination of the methyl ether of HFIP to form the chloromethyl ether, which is then subjected to a halogen-exchange reaction. nih.govgoogle.com

Acidic Cleavage Mechanisms of Ether Linkages

The cleavage of ethers by strong acids is a fundamental reaction in organic chemistry, and the mechanism is highly dependent on the structure of the ether. masterorganicchemistry.comaskfilo.comwikipedia.orglibretexts.orgopenstax.orglibretexts.orgorganic-chemistry.orgnih.govresearcher.lifenih.govresearchgate.netyoutube.commasterorganicchemistry.commasterorganicchemistry.comrsc.org While specific mechanistic studies on the acidic cleavage of this compound are limited, the principles of ether cleavage provide a framework for understanding its potential reactivity. The first step in the acidic cleavage of any ether is the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form a good leaving group (an alcohol). masterorganicchemistry.comnih.gov Hydrochloric acid (HCl) is generally not effective for ether cleavage. openstax.orgnih.gov

Following protonation, the cleavage of the C-O bond can proceed through either an Sₙ1 or Sₙ2 mechanism. masterorganicchemistry.comaskfilo.comwikipedia.orglibretexts.orgopenstax.orgnih.govnih.govresearchgate.net

Sₙ2 Pathway : This pathway is favored for ethers with methyl or primary alkyl groups. The halide nucleophile (e.g., Br⁻ or I⁻) attacks the less sterically hindered carbon atom, displacing the alcohol. askfilo.comnih.govresearcher.lifenih.govresearchgate.net

Sₙ1 Pathway : This pathway is favored when one of the alkyl groups can form a stable carbocation, such as a tertiary, benzylic, or allylic carbocation. askfilo.comopenstax.orgnih.govresearchgate.net

In the case of this compound, the methyl group is unhindered, suggesting a propensity for an Sₙ2 attack on the methyl carbon. Conversely, the heptafluoroisopropyl group is secondary and highly electron-withdrawing due to the fluorine atoms. This electronic effect would destabilize any potential carbocation at the secondary carbon, making an Sₙ1 pathway at this position highly unfavorable. Therefore, it is most likely that the acidic cleavage of this compound proceeds via an Sₙ2 mechanism.

Regioselectivity: In the cleavage of unsymmetrical ethers via an Sₙ2 mechanism, the nucleophile typically attacks the less sterically hindered alkyl group. askfilo.comnih.gov For this compound, this would mean the iodide or bromide ion would attack the methyl group, leading to the formation of methyl iodide or methyl bromide and 1,1,1,3,3,3-hexafluoro-2-propanol.

Stereochemistry: If the cleavage were to occur at a chiral center, an Sₙ2 reaction would proceed with inversion of configuration, while an Sₙ1 reaction would lead to racemization. askfilo.comorganic-chemistry.orgresearcher.lifecanada.canih.gov Since the heptafluoroisopropyl group is prochiral, if a reaction were to introduce a new chiral center, the stereochemical outcome would be dictated by the reaction mechanism. However, in the likely Sₙ2 cleavage at the methyl carbon, stereochemistry is not a factor.

Strong acids like HBr and HI are effective for ether cleavage because they are strong enough to protonate the ether oxygen, and their conjugate bases (Br⁻ and I⁻) are good nucleophiles. masterorganicchemistry.comopenstax.orgnih.gov When a strong acid with a poor nucleophile as its conjugate base, such as trifluoroacetic acid, is used with an ether that can form a stable carbocation, an E1 elimination reaction may occur. libretexts.orgopenstax.orgresearchgate.net Given that this compound is unlikely to form a stable carbocation, this pathway is not expected to be significant.

Radical Reactions Involving this compound

This compound can participate in radical reactions, particularly in the atmosphere and under photochemical conditions. The atmospheric chemistry of this compound (as sevoflurane) is largely driven by reactions with chlorine atoms and hydroxyl radicals. ripublication.com The reaction with chlorine atoms proceeds via H-atom abstraction from the methyl group. ripublication.com

Free-radical halogenation is a common reaction for alkanes and ethers, typically initiated by UV light. youtube.comrsc.orgyoutube.comchemspider.comyoutube.compku.edu.cn The general mechanism involves three steps: initiation, propagation, and termination. chemspider.comyoutube.com While specific studies on the free-radical bromination or chlorination of this compound under laboratory conditions were not found, it is expected that the reaction would proceed via abstraction of a hydrogen atom from the methyl group, as the C-H bonds are significantly weaker than the C-F and C-O bonds within the heptafluoroisopropyl group. The selectivity of radical halogenation depends on the halogen, with bromination being more selective than chlorination. youtube.compku.edu.cn

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₄H₃F₇O
Sevoflurane C₄H₃F₇O
Hexafluoroisopropanol (HFIP) C₃H₂F₆O
1,1,1,3,3,3-Hexafluoro-2-(chloromethoxy)propane (sevochlorane) C₄H₃ClF₆O
(CF₃)₂CHOC(O)F C₄HF₇O₂
Hexafluoroacetone C₃F₆O
Formyl fluoride CHFO
Carbon dioxide CO₂
Hydrogen fluoride HF
Titanium dioxide TiO₂
Potassium fluoride KF
Phosphorus pentachloride PCl₅
Thionyl chloride SOCl₂
Ethyl chloride C₂H₅Cl
Methyl chloride CH₃Cl
Hydrobromic acid HBr
Hydroiodic acid HI
Hydrochloric acid HCl
Trifluoroacetic acid C₂HF₃O₂
Methyl iodide CH₃I
Methyl bromide CH₃Br
Chlorine Cl₂

Advanced Applications in Materials Science and Engineering

Heptafluoroisopropyl (B10858302) Methyl Ether in Plasma Etching Processes

Heptafluoroisopropyl methyl ether is emerging as a significant compound in the field of materials science, particularly for plasma etching processes in the semiconductor industry. Its application is driven by the need for effective and environmentally conscious manufacturing techniques for materials like silicon carbide (SiC) and silicon dioxide (SiO₂).

The etching of silicon carbide, a material known for its high chemical and physical stability, presents considerable challenges in semiconductor fabrication. ispc-conference.orgmdpi.comresearchgate.net Due to its wide bandgap and high dielectric strength, SiC is increasingly used for devices in high-temperature and high-power applications. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net Plasma etching using fluorine-based gases is a standard method for patterning SiC. researchgate.net Research into this compound (HFE-347mmy) plasmas shows its potential as a viable etchant for this robust material. ispc-conference.orgresearchgate.netresearchgate.net

A primary driver for investigating this compound is its significantly lower environmental impact compared to traditionally used etching gases. Gases like sulfur hexafluoride (SF₆), carbon tetrafluoride (CF₄), and nitrogen trifluoride (NF₃) have high global warming potentials (GWPs). ispc-conference.orgresearchgate.net For instance, SF₆ has a GWP of 25,200 over a 100-year period. researchgate.net In contrast, this compound, a type of hydrofluoroether, has a GWP of 392, offering a substantial reduction in potential environmental harm. researchgate.net Hydrofluoroethers are considered attractive alternatives because they contain hydrogen, which allows them to be more easily decomposed in the atmosphere by reacting with hydroxyl radicals. ispc-conference.org This makes HFE-347mmy a key candidate for developing more environmentally sustainable SiC etching processes. ispc-conference.orgmdpi.comresearchgate.net

The composition of the plasma discharge gas is a critical factor in determining the performance of the SiC etching process. Studies have explored the effects of varying the gas mixture, typically this compound, oxygen (O₂), and argon (Ar). mdpi.comnih.gov In one study, the flow rates of HFE-347mmy and O₂ were varied while keeping the Ar flow rate constant at 5 sccm and the total flow rate at 15 sccm. mdpi.com The process conditions were fixed at a chamber pressure of 4.0 Pa, a source power of 500 W, and a bias voltage of -500 V. mdpi.com

The etch rate of SiC was found to be highly dependent on the HFE-347mmy/O₂ ratio. mdpi.com The rate increased from 2210 Å/min at a ratio of 0.11 (1 sccm HFE-347mmy / 9 sccm O₂) to a maximum of 2600 Å/min at a ratio of 0.43 (3 sccm HFE-347mmy / 7 sccm O₂). mdpi.com Further increasing the ratio led to a decrease in the etch rate. mdpi.com This behavior is explained by the balance between factors that facilitate etching (the relative amounts of fluorine and oxygen radicals) and those that suppress it (the thickness of the fluorocarbon film and the formation of Si-O bonds on the surface). mdpi.comnih.gov

SiC Etch Rate vs. HFE-347mmy/O₂ Flow Rate Ratio

HFE-347mmy Flow Rate (sccm)O₂ Flow Rate (sccm)HFE-347mmy/O₂ RatioSiC Etch Rate (Å/min)
190.112210
370.432600

Data derived from studies on the impact of discharge gas compositions on SiC etching performance. mdpi.com

The bias voltage applied to the substrate is a crucial parameter that influences the energy of ions bombarding the SiC surface, thereby affecting the etch rate. researchgate.net In comparative studies between HFE-347mmy/O₂/Ar and SF₆/O₂/Ar plasmas, the SiC etch rate increased as the bias voltage became more negative in both systems. ispc-conference.orgresearchgate.net

Interestingly, the relative performance of the two etchants depends on the bias voltage. At lower bias voltages (e.g., less than -500 V), the HFE-347mmy/O₂/Ar plasma yields higher SiC etch rates than the SF₆/O₂/Ar plasma. researchgate.netresearchgate.netresearchgate.netajou.ac.kr For example, at -400 V, the etch rate in the HFE-347mmy plasma was 10.6% higher than in the SF₆ plasma. researchgate.net However, as the bias voltage increases in magnitude, the etch rates become comparable, and at high bias voltages (e.g., greater than -600 V), the SF₆/O₂/Ar plasma becomes more effective. researchgate.netresearchgate.netresearchgate.netresearchgate.netajou.ac.kr At -700 V, the etch rate in the SF₆ plasma was 3.4% higher than in the HFE-347mmy plasma. researchgate.net

This behavior is linked to the dominant reactive species, or radicals, in the plasma at different energy levels. Optical emission spectroscopy (OES) measurements revealed that fluorine (F) radical intensity was greater in the HFE-347mmy plasma, while oxygen (O) radical intensity was greater in the SF₆ plasma across all tested bias voltages. researchgate.net The results imply that at lower bias voltages (< -500 V), F radicals are the primary contributors to SiC etching. researchgate.netresearchgate.netresearchgate.netajou.ac.kr At higher bias voltages (> -600 V), O radicals play a more significant role in the etching process. researchgate.netresearchgate.netresearchgate.netajou.ac.kr

Comparison of SiC Etch Rates at Various Bias Voltages

Bias Voltage (V)Etch Rate TrendDominant Radical Contributor
-400 to -500HFE-347mmy/O₂/Ar > SF₆/O₂/ArFluorine (F)
~ -600HFE-347mmy/O₂/Ar ≈ SF₆/O₂/ArTransition
-600 to -700SF₆/O₂/Ar > HFE-347mmy/O₂/ArOxygen (O)

Summary of findings on the dependence of SiC etch rates on bias voltage and radical contributions. researchgate.netresearchgate.netresearchgate.netajou.ac.kr

The quality of the etched surface is a critical outcome of the plasma process. Atomic Force Microscopy (AFM) measurements have shown that SiC surfaces etched using HFE-347mmy/O₂/Ar plasma are smoother than those etched with the traditional SF₆/O₂/Ar plasma. researchgate.netresearchgate.netajou.ac.kr This suggests that the low-GWP alternative can provide superior morphological results.

This compound is also a promising candidate for the plasma etching of silicon dioxide (SiO₂), a common dielectric material in semiconductor manufacturing. bohrium.comresearchgate.net As with SiC, the interest in HFE-347mmy for SiO₂ etching is partly due to its lower GWP compared to conventional perfluorocompounds (PFCs). bohrium.commdpi.com

Studies have shown that the etch rates for SiO₂ are higher in HFE-347mmy/Ar plasma compared to plasmas using other hydrofluoroethers like 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (HFE-347pcf2). bohrium.comresearchgate.net This difference is attributed to the lower production of CF₂ radicals and the consequently thinner fluorocarbon films formed on the substrate surface in the HFE-347mmy/Ar plasma. bohrium.comresearchgate.net The oxygen atom within the HFE-347mmy molecule can generate oxygen radicals in the plasma, which aids in the etching process by reacting with the fluorocarbon film to form volatile products. researchgate.netresearchgate.net This mechanism contributes to higher etch rates and thinner steady-state fluorocarbon films compared to processes using traditional PFCs. researchgate.net Research has also demonstrated that highly anisotropic etching of high-aspect-ratio SiO₂ contact holes can be successfully achieved using hydrofluoroether-based plasmas. researchgate.netmdpi.com

Etching of Silicon Nitride (Si₃N₄)

This compound is also investigated for the plasma etching of silicon nitride (Si₃N₄), another important dielectric material in semiconductor manufacturing. The etching mechanism in this case also involves the interaction of fluorine radicals and ions with the Si₃N₄ surface. Studies have shown that the normalized etch yield (NEY) plots for Si₃N₄ etching in fluorocarbon plasmas suggest that physical sputtering is a more dominant mechanism than ion-assisted chemical etching. researchgate.net The characteristics of the steady-state fluorocarbon film, including its thickness and F/C ratio, are critical in determining the etch rate and profile. High selectivity of Si₃N₄ over silicon (Si) can be achieved by leveraging the formation of a passivation layer on the Si surface.

Integration in Battery Technologies

The unique properties of this compound, such as its high degree of fluorination and ether functionality, make it a candidate for use in advanced battery electrolytes.

Role as Co-solvent and Electrolyte Additive in Lithium-Ion (LiB) and Sodium-Ion (SIB) Batteries

In the context of lithium-ion batteries (LiBs), this compound has been explored as a co-solvent in the electrolyte. The addition of fluorinated compounds to the electrolyte can enhance its thermal and electrochemical stability, leading to improved battery performance and safety. As a co-solvent, it can modify the solvation shell of the lithium ions, potentially leading to the formation of a more stable solid electrolyte interphase (SEI) on the anode surface. This improved SEI can suppress dendrite formation and enhance the cycling stability of the battery.

While the application of this compound in sodium-ion batteries (SIBs) is not as extensively documented, the principles of electrolyte design are similar. The development of stable electrolytes is a key challenge for SIBs, and the use of fluorinated ethers as co-solvents or additives is a promising area of research. rsc.orgmit.eduresearchgate.net The goal is to create an electrolyte that is compatible with both the anode and cathode materials and can support stable and efficient cycling of sodium ions.

Advanced Fluorine-Containing Polymers and Coatings

The unique properties of fluorinated compounds extend to the field of polymer science, where they are used to create materials with exceptional chemical resistance, thermal stability, and specific surface properties.

The synthesis of fluoropolymers often requires solvents that can dissolve the fluorinated monomers and polymers without reacting with them. Fluorinated ethers are excellent candidates for this role due to their chemical inertness and suitable solvency characteristics. While there is a lack of specific literature detailing the use of this compound as a primary solvent for the synthesis of specific fluoropolymers, its properties are consistent with those required for such applications. It can potentially be used in polymerization processes and for the dilution of fluoropolymer solutions for subsequent processing.

Amphiphobic surfaces, which repel both water and oils, are of great interest for a variety of applications, including self-cleaning surfaces, anti-fouling coatings, and microfluidic devices. The creation of such surfaces often involves the combination of low surface energy chemistry and specific surface topography. Fluorinated compounds are key to achieving low surface energy. While direct application of this compound in creating amphiphobic coatings is not well-documented, it could potentially be used as a component in fluorinated coating formulations or as a solvent for the deposition of fluorinated polymers to create water- and oil-repellent surfaces.

Biological Interactions and Biomedical Research

Anesthetic Properties and Mechanism of Action

Early research into fluorinated ethers identified methyl heptahaloisopropyl ethers as potential general anesthetic agents. These investigations were part of a broader effort to develop new inhaled anesthetics with desirable properties such as rapid onset and recovery, and high stability.

The primary mechanism of action for most general anesthetics involves their interaction with ligand-gated ion channels in the central nervous system. nih.gov These channels, which are crucial for neuronal communication, have emerged as promising molecular targets for understanding the effects of general anesthetics. nih.gov The anesthetic state is largely believed to result from the potentiation of inhibitory neurotransmission and the inhibition of excitatory neurotransmission.

Inhaled anesthetics, including fluorinated ethers, are known to enhance the function of inhibitory receptors such as the γ-aminobutyric acid type A (GABA-A) and glycine (B1666218) receptors. nih.govnih.gov These receptors are ion channels that, when activated by their respective neurotransmitters (GABA and glycine), allow chloride ions to enter the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory, or sedative, effect. Anesthetics can bind to specific sites on these receptors, allosterically modulating them to increase their sensitivity to the native neurotransmitter, thereby amplifying the inhibitory signal. nih.gov This enhanced inhibition at synapses throughout the brain is a key component of the anesthetic state.

Sevoflurane (B116992), a widely used inhalational anesthetic, is itself a fluorinated methyl isopropyl ether. A comparison with sevoflurane and its derivatives provides context for the properties of heptafluoroisopropyl (B10858302) methyl ether.

Structural and Stability Differences: Sevoflurane is chemically named fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether. Like heptafluoroisopropyl methyl ether, it is highly fluorinated, a characteristic that reduces flammability and increases stability compared to older ether anesthetics. However, sevoflurane is known to be unstable in the presence of carbon dioxide absorbents (soda lime) used in anesthesia circuits, leading to the formation of potentially toxic byproducts, including a vinyl ether known as Compound A.

Anesthetic and Recovery Profile: Sevoflurane is favored for inhalational induction, especially in pediatric anesthesia, because it is non-irritating to the airway and has a pleasant odor, allowing for a smooth and rapid induction. youtube.comwikipedia.org Recovery from sevoflurane anesthesia is generally rapid due to its low solubility in blood and tissues. nih.gov However, studies comparing it to other agents like desflurane (B1195063) show that sevoflurane can be associated with a slightly slower emergence and recovery of cognitive function. nih.govdoaj.org Both sevoflurane and desflurane are effective anesthetics, but their specific properties make them suitable for different clinical scenarios. nih.gov

Table 1: Comparative Properties of Related Anesthetics

Feature Sevoflurane Desflurane
Airway Irritation Non-irritating, suitable for inhalational induction youtube.comwikipedia.org Pungent, can cause airway irritation
Recovery Speed Rapid, but slower than desflurane nih.govdoaj.org Very rapid emergence nih.gov
Metabolism Approximately 5% metabolized in the liver youtube.com Minimally metabolized (approx. 0.02%)
Stability Can degrade in CO2 absorbents to form Compound A Resistant to degradation

Sensory Irritation Potential Studies

Sensory irritation is a key toxicological endpoint for inhaled chemicals, as it represents a defense reflex to prevent exposure to potentially harmful substances. nih.gov This effect is mediated by the trigeminal nerve in the eyes and upper respiratory tract.

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological activity of chemicals based on their molecular structure. For sensory irritants, QSAR analyses have been developed to correlate physicochemical properties with irritation potency. These models are valuable tools for screening new chemicals and for understanding the mechanisms of receptor activation. nih.gov Such analyses can help predict the potential for a compound to cause burning sensations in the eyes, nose, or throat. researchgate.net

The standard method for assessing the sensory irritation potential of airborne chemicals is the ASTM E981 test, which measures the concentration required to decrease the respiratory rate in mice by 50% (RD50). nih.gov A lower RD50 value indicates a higher irritation potency. This bioassay is a well-established tool for setting occupational exposure limits for irritant chemicals. nih.gov

Table 2: RD50 Values for Model Compounds

Compound RD50 Value (ppm)
Methyl Hexafluoroisopropyl Ether > 160,000
Trifluoroethanol 11,400 - 23,300
Hexafluoroisopropanol 165

The extremely high RD50 value for methyl hexafluoroisopropyl ether suggests a very low potential for sensory irritation.

Antimicrobial Effects and Biological Activity

The biological activity of fluorinated ethers outside of anesthesia is not extensively documented. While certain organic compounds containing ether or sulfur linkages (thioethers) exhibit antimicrobial properties, there is limited specific research available in the reviewed scientific literature on the antimicrobial effects of this compound. wikipedia.org Some compounds with antifungal and antibacterial activity contain sulfur, which can be considered an analog to the ether oxygen. wikipedia.org However, a direct extrapolation of these properties to this compound is not scientifically supported without specific studies. Further research is needed to determine if this compound possesses any significant antimicrobial or other biological activities.

Pharmaceutical Applications and Drug Development

While this compound is listed by some chemical suppliers as an intermediate for Active Pharmaceutical Ingredients (APIs), detailed applications in drug development are not extensively documented in peer-reviewed literature. scbt.com

There is no direct scientific evidence to suggest that this compound is currently utilized as an excipient or solvent to enhance the solubility and bioavailability of drugs. The strategies for improving these properties for poorly soluble drugs are varied, but the specific role of this ether has not been a subject of published research. nih.gov

This compound is recognized as a potential building block or intermediate in the synthesis of more complex molecules, including APIs. scbt.com However, specific, publicly available examples of its direct use in the synthetic routes of commercial or investigational drugs are scarce. The synthesis of APIs is a complex process that often involves multiple steps and a wide array of reagents and intermediates. google.com

Incorporation of Heptafluoroisopropyl Group in Bioactive Compounds

The heptafluoroisopropyl group, a key structural feature of this compound, is of significant interest in medicinal chemistry and agrochemistry for its ability to modulate the properties of bioactive molecules.

The introduction of polyfluorinated groups like the heptafluoroisopropyl moiety into a molecule can have profound effects on its physicochemical properties, which are critical for its biological activity and pharmacokinetic profile.

Metabolic Stability: Fluorination at positions susceptible to metabolic attack can block or slow down biotransformation, thereby increasing the metabolic stability of a drug candidate. nih.govrmit.edu.vn This can lead to a longer half-life and improved bioavailability. The cytochrome P450 family of enzymes, which are responsible for the metabolism of many drugs, often target lipophilic parts of a molecule. nih.gov

A notable application of the heptafluoroisopropyl group is in the development of new insecticides. Benzoylphenylureas are a class of insect growth regulators that act by inhibiting chitin (B13524) synthesis. nih.gov To discover novel and more effective agents, researchers have designed and synthesized a series of benzoylphenylureas incorporating a heptafluoroisopropyl group. nih.govacs.org

In one study, fourteen new benzoylphenylureas with a heptafluoroisopropyl group were synthesized. nih.govacs.orgacs.org The insecticidal activities of these novel compounds were tested against the armyworm (Pseudaletia separata Walker) and compared with the commercial insecticide diflubenzuron. nih.govacs.orgacs.org

Several of the synthesized compounds demonstrated significant insecticidal effects. nih.govresearchgate.net The research highlights how the incorporation of the heptafluoroisopropyl group can lead to potent bioactive compounds. acs.org

Table 1: Insecticidal Activity of Selected Heptafluoroisopropyl-Containing Benzoylphenylureas against Armyworm

CompoundConcentration (mg/L)Larvicidal Activity (%)Reference InsecticideLarvicidal Activity of Reference (%)
IIi 0.12550Diflubenzuron69.5
IIj 0.12563Diflubenzuron69.5
IIk 0.12563Diflubenzuron69.5

Data sourced from a study on the synthesis and insecticidal activity of heptafluoroisopropyl-containing benzoylphenylurea (B10832687) structures. acs.org

Furthermore, compound IIi was found to have insecticidal activity against the African cotton leafworm (Spodoptera littoralis) that was comparable to the commercial insecticide novaluron. nih.govresearchgate.net Field trials also showed that a 5% emulsifiable concentrate of compound IIi had similar efficacy to chlorfluazuron (B1668723) and hexaflumuron (B1673140) against the imported cabbage worm (Pieris rapae L.) and the diamondback moth (Plutella xylostella), respectively. nih.gov

Environmental Considerations and Degradation Pathways

Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) Assessments

A critical aspect of evaluating the environmental impact of any chemical compound released into the atmosphere is its effect on ozone depletion and global warming. Heptafluoroisopropyl (B10858302) methyl ether (designated as HFE-347mmy) was developed as a third-generation replacement for chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs). nih.gov

The molecular structure of hydrofluoroethers (HFEs) like heptafluoroisopropyl methyl ether is designed to have a minimal impact on the stratospheric ozone layer. As a result, it has an Ozone Depletion Potential (ODP) of zero. This is a significant improvement over the CFCs and HCFCs they are designed to replace, which were phased out under the Montreal Protocol due to their detrimental effect on the ozone layer.

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. This compound has a relatively low GWP compared to older generations of fluorinated compounds. nih.gov Its GWP over a 100-year time horizon is reported to be in the range of 320 to 392. This value is significantly lower than that of many hydrofluorocarbons (HFCs) and perfluorocarbons (PFCs) used in similar applications. ecolink.com

GWP and ODP Data for this compound

AttributeValueReference
Ozone Depletion Potential (ODP)0
Global Warming Potential (GWP, 100-year)320 - 392

The combination of a zero ODP and a low GWP makes this compound an environmentally preferable alternative to many incumbent chemicals. ecolink.com Its development was driven by the need for effective, high-performance solvents and heat-transfer fluids that also comply with global environmental regulations aimed at protecting the ozone layer and mitigating climate change. yujichemtech.com

In applications like plasma etching in the semiconductor industry, this compound is considered a viable substitute for gases with extremely high GWPs, such as sulfur hexafluoride (SF₆), which has a GWP of 23,500. The use of this compound in such processes can reduce the global warming impact by over 98% compared to SF₆. Furthermore, its short atmospheric lifetime contributes to its lower environmental impact compared to long-lived PFCs. ecolink.com

Degradation Pathways and Environmental Fate

The environmental fate of a chemical compound is determined by how it breaks down in various environmental compartments. For volatile compounds like this compound, atmospheric degradation is a primary pathway. The main atmospheric sink for hydrofluoroethers is reaction with hydroxyl (OH) radicals in the troposphere. researchgate.netnih.gov This reaction initiates the breakdown of the molecule into smaller, less harmful substances. researchgate.net The presence of the ether bond in the molecule does not appear to make photolysis a significant degradation process. noaa.gov Theoretical studies on similar perfluorinated ethers suggest that the degradation process initiated by OH radicals involves the breaking of C-C or C-O bonds, leading to the formation of smaller molecules. researchgate.net

While atmospheric degradation is the primary fate, the behavior of this compound in soil and water is also an important consideration. Specific data on the abiotic (non-biological) and biotic (biological) degradation of this compound in these matrices are limited. However, studies on other highly fluorinated compounds, often categorized under per- and polyfluoroalkyl substances (PFAS), suggest that the strong carbon-fluorine bonds make them highly resistant to both biological and abiotic degradation. nih.gov

Research on the biodegradation of other hydrofluoroether structures in wastewater has shown that the specific molecular structure, including the presence of different functional groups and the length of the fluorinated chain, significantly impacts the rate and extent of degradation. nih.gov Ethers with certain linkages may transform, while the highly fluorinated nature of compounds like this compound suggests a high degree of persistence in aquatic and soil environments. nih.govnih.gov

The environmental advantages of this compound are most apparent when compared to other fluorinated compounds used for similar purposes. Its lower GWP makes it a more sustainable choice in manufacturing and other industrial applications.

Environmental Impact Comparison of Various Ether and Fluorinated Compounds

CompoundAbbreviation / Common Name100-Year GWPKey Environmental Considerations
This compoundHFE-347mmy320 - 392Zero ODP, short atmospheric lifetime. ecolink.com
Sulfur HexafluorideSF₆~23,500Extremely potent greenhouse gas, very long atmospheric lifetime.
TetrafluoromethaneC₄F₈ (example PFC)~8,700High GWP, less environmentally favorable than HFE-347mmy.
(Methoxy-nonafluorobutane)HFE-7100~320Another low GWP hydrofluoroether. labinsights.nl
Dimethyl etherDME1Very low GWP, but different physical and chemical properties. epa.gov

Responsible Use and Management in Industrial Processes

The responsible use of this compound is crucial to leveraging its benefits while minimizing potential environmental impacts. As a replacement for more hazardous substances, its application in industries such as electronics, aerospace, and medicine aligns with principles of green chemistry. ecolink.comlabinsights.nl

Effective management strategies include:

Emission Control: In applications like vapor degreasing and precision cleaning, using closed-loop systems can significantly reduce emissions to the atmosphere.

Lifecycle Management: Following the principles of Responsible Care®, an initiative by the chemical industry, ensures that safety and environmental protection are considered throughout the entire lifecycle of the chemical, from manufacturing to disposal. mitsuichemicals.com

Substitution for High-Impact Chemicals: Its primary responsible use is as a substitute for compounds with high ODP or GWP, thereby contributing to environmental protection goals. ecolink.comyujichemtech.com

By adhering to these principles, industries can utilize the unique properties of this compound to meet high technical standards while maintaining a commitment to environmental sustainability. yujichemtech.com

Spectroscopic and Computational Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of heptafluoroisopropyl (B10858302) methyl ether. By analyzing the interaction of the molecule with electromagnetic radiation, techniques like NMR, IR, and mass spectrometry provide a unique fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the disposition of fluorine atoms within the molecule. nih.gov While specific experimental spectra for heptafluoroisopropyl methyl ether are not widely available in the cited literature, the expected chemical shifts and coupling patterns can be predicted based on the known structure and general principles of NMR. utsouthwestern.edupitt.eduucl.ac.uk

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single signal for the three equivalent protons of the methoxy (B1213986) group (-OCH₃). This signal's chemical shift would be influenced by the electronegative oxygen atom and the adjacent heptafluoroisopropyl group, typically appearing in the 3.4-4.5 ppm range. libretexts.org

¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three unique carbon environments in the molecule: the methoxy carbon (-OCH₃), the central quaternary carbon (-CF-), and the two equivalent trifluoromethyl carbons (-CF₃). The chemical shifts are significantly influenced by the attached fluorine atoms. wisc.edudocbrown.info

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. wikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals for the two different fluorine environments: the six equivalent fluorine atoms of the two -CF₃ groups and the single fluorine atom on the central carbon (-CF-). ucsb.eduslideshare.neticpms.cz Spin-spin coupling between these non-equivalent fluorine nuclei (⁴JFF) and between the fluorine and hydrogen nuclei (⁴JHF) would provide further structural confirmation. wikipedia.orgconicet.gov.ar

Predicted NMR Data for this compound

NucleusGroupPredicted Chemical Shift (ppm)Expected Multiplicity
¹H-OCH₃~3.4 - 4.5Quartet (due to coupling with central F)
¹³C-OCH₃~50 - 70Singlet or Quartet
¹³C-CF-~90 - 120 (with C-F coupling)Multiplet
¹³C-CF₃~115 - 125 (with C-F coupling)Multiplet
¹⁹F-CF-~-140 to -160Septet (due to coupling with six CF₃ fluorines)
¹⁹F-CF₃~-70 to -80Doublet (due to coupling with central F)

Note: The values presented are estimates based on typical chemical shift ranges for similar functional groups and are not from direct experimental measurement of this compound.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu While a specific experimental spectrum for this compound is not provided in the search results, the characteristic absorption bands can be predicted based on its structure.

The spectrum would be dominated by very strong absorption bands corresponding to the C-F bond stretching vibrations, typically found in the 1400-1000 cm⁻¹ region. Another key feature would be the C-O-C stretching vibration of the ether linkage, which is expected to appear as a strong band around 1250-1060 cm⁻¹. libretexts.orgdocbrown.info The C-H stretching vibrations of the methyl group would be observed in the 3000-2850 cm⁻¹ range. libretexts.org The absence of a broad absorption band around 3300 cm⁻¹ would confirm the absence of a hydroxyl (-OH) group. docbrown.info

Expected IR Absorption Bands for this compound

BondVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C-H (in -OCH₃)Stretching3000 - 2850Medium
C-O (ether)Stretching1250 - 1060Strong
C-FStretching1400 - 1000Very Strong

Note: The table lists expected absorption regions for the functional groups present in the molecule. libretexts.orgdocbrown.infolibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₄H₃F₇O), the calculated monoisotopic mass is 200.007212 g/mol . guidechem.comepa.gov HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. miamioh.edu For ethers, a common fragmentation pathway is cleavage of the carbon-carbon bond alpha to the oxygen atom. libretexts.org For this compound, this would likely involve the loss of a trifluoromethyl radical (•CF₃) or other fluorinated fragments. Analysis of the precise masses of these fragments helps to piece together the molecule's structure. kobv.de

Key Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₄H₃F₇O guidechem.comepa.gov
Monoisotopic Mass200.007212 g/mol guidechem.comepa.gov
Expected Key Fragment[M-CF₃]⁺ (m/z 131.01)N/A

Note: The expected key fragment is based on general fragmentation principles for ethers and fluorinated compounds. libretexts.org

Theoretical and Computational Chemistry Approaches

In addition to experimental techniques, theoretical and computational methods are powerful tools for investigating the properties of molecules like this compound at an atomic level. These methods can predict molecular structure, properties, and reactivity, often providing insights that are difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov DFT calculations can be employed to determine various molecular properties of this compound, such as its optimized three-dimensional geometry (bond lengths and angles), vibrational frequencies (to compare with IR spectra), and electronic properties. epstem.netresearchgate.net

Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution within the molecule and indicate regions susceptible to electrophilic or nucleophilic attack. epstem.net

Quantum chemical calculations, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. epstem.net For this compound, these methods could be used to model its potential reactions, such as decomposition pathways or reactions with other chemical species.

By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction enthalpies for proposed mechanistic steps. conicet.gov.ar This allows researchers to identify the most energetically favorable reaction pathways. For instance, such calculations could be used to study the atmospheric chemistry of this compound, such as its reaction with hydroxyl radicals, providing insights into its environmental persistence. guidechem.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the behavior of molecules at an atomic level. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies and findings from simulations of its isomer, sevoflurane (B116992), and other fluorinated ethers provide significant insights into the likely dynamics of this compound.

MD simulations of fluorinated ethers, particularly in the context of their interaction with biological systems, have been a subject of research. nih.govnih.gov These studies often employ all-atom force fields, such as the Optimized Potentials for Liquid Simulations (OPLS-AA), to describe the interactions between atoms. chemrxiv.org The process involves creating a simulation box containing the molecule of interest, often in a solvent like water or within a lipid bilayer to mimic a biological membrane, and then solving Newton's equations of motion for every atom over a specific time period. nih.govpitt.edu This allows for the observation of molecular motion, conformational changes, and intermolecular interactions.

For instance, extensive MD simulations have been conducted on sevoflurane to understand its interactions with ion channels, which is crucial for its anesthetic effect. nih.govnih.gov These simulations have revealed multiple potential binding sites for sevoflurane on proteins like voltage-gated sodium channels and Kv1.2 potassium channels. nih.govnih.gov The simulations typically involve embedding the protein in a hydrated lipid bilayer, followed by the introduction of the anesthetic molecules. nih.gov By analyzing the trajectories of the molecules, researchers can identify preferential binding locations and estimate binding affinities using techniques like free-energy perturbation (FEP). nih.gov

The conformational landscape of related anesthetics like sevoflurane has been explored using a combination of spectroscopic techniques and computational methods, including ab initio and Density Functional Theory (DFT) calculations. nih.govnih.gov These studies have determined the most stable conformations of the molecule in the gas phase. nih.gov While not strictly MD simulations, these findings on conformational preferences are essential for parameterizing and validating the force fields used in MD simulations. nih.govresearchgate.net

Given the structural similarity, it is reasonable to expect that MD simulations of this compound would employ similar simulation parameters and could be used to explore its conformational dynamics, interactions with biological macromolecules, and behavior as a solvent. Such studies would be invaluable for understanding its physical properties and potential applications.

Table of Key Parameters in Typical Fluorinated Ether Molecular Dynamics Simulations:

ParameterTypical Value/MethodSource
Force Field OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) chemrxiv.org
Water Model TIP3P, TIP4P, TIP5P nih.gov
Simulation Software Not specified in all sources, but common packages include GROMACS, AMBER, NAMD
Ensemble NPT (Isothermal-isobaric) nih.gov
Temperature Physiological temperature (~310 K) for biological simulations nih.gov
Pressure 1 atm nih.gov
Time Step 1-2 fs pitt.edu
Simulation Time Nanoseconds (ns) to microseconds (μs) nih.gov

Q & A

Basic Research Questions

Q. What key experimental parameters govern SiC etching efficiency in HFE-347mmy/O₂/Ar plasmas?

  • Methodology :

  • Plasma systems use inductively coupled plasma (ICP) with fixed source power (250 W) and variable bias voltage (-400 V to -700 V). Total gas flow is maintained at 15 sccm (e.g., 3 sccm HFE-347mmy, 7 sccm O₂, 5 sccm Ar) .
  • Etch rates are quantified via surface profilometry (e.g., Ambios XP-1), while radical concentrations (F, O) are monitored using optical emission spectroscopy (OES) .
    • Key Findings :
  • Etch rates increase monotonically with bias voltage, but HFE-347mmy outperforms SF₆ at low bias (-400 V to -500 V) .

Q. How does HFE-347mmy compare to SF₆ in SiC etch rates and surface quality?

  • Methodology :

  • Atomic force microscopy (AFM) reveals surface roughness (5 × 5 µm² scans), showing HFE-347mmy produces smoother surfaces (Ra ~0.5 nm vs. 1.2 nm for SF₆) due to reduced ion bombardment effects .
    • Key Findings :
  • At -400 V, HFE-347mmy achieves ~10.6% higher etch rates than SF₆. However, SF₆ dominates at high bias (-700 V) by ~3.4% due to greater O radical contributions .

Q. What analytical techniques validate HFE-347mmy’s role as a low-GWP etchant?

  • Methodology :

  • Environmental impact is assessed via GWP values (HFE-347mmy: 392 vs. SF₆: 25,200). OES data correlates F/O radical ratios with etch mechanisms, while AFM quantifies post-etch surface integrity .
    • Key Findings :
  • HFE-347mmy reduces global warming impact by >98% compared to SF₆, aligning with Kyoto Protocol goals .

Advanced Research Questions

Q. Why does etch rate dominance reverse between HFE-347mmy and SF₆ at high bias voltages?

  • Mechanistic Analysis :

  • At low bias (-400 V to -500 V), F radicals dominate etching via SiF₄/CF₄ formation. HFE-347mmy generates higher F radical densities (OES intensity: 1.8× SF₆) .
  • At high bias (-600 V to -700 V), C-C bond dissociation increases O radical production. SF₆/O₂/Ar plasmas yield 30% more O radicals, enhancing CO/CO₂ formation and etch rates .
    • Methodological Insight :
  • Cross-correlate OES data with etch rates to resolve contradictions in voltage-dependent behavior .

Q. How do fluorocarbon films and radical dynamics in HFE-347mmy plasmas influence etching outcomes?

  • Mechanistic Analysis :

  • Fluorocarbon films (e.g., CF₂) form thicker layers in SF₆ plasmas, inhibiting etching. HFE-347mmy’s oxygen content reduces film deposition, enhancing ion-assisted etching .
    • Methodology :
  • Use angular-dependent etch rate measurements and XPS to analyze film composition and ion synergy effects .

Q. What strategies address data variability in HFE-347mmy/SF₆ etch rate comparisons?

  • Statistical Approach :

  • Conduct ANOVA on etch rate datasets (n ≥ 5 replicates) to assess significance of bias voltage effects. Standardize gas flow ratios (e.g., O₂:HFE-347mmy = 7:3) to minimize variability .
    • Key Insight :
  • Variability arises from plasma instability at high bias; optimize RF matching networks to stabilize ion flux .

Environmental and Regulatory Considerations

Q. How does HFE-347mmy’s GWP influence its adoption in sustainable semiconductor research?

  • Regulatory Context :

  • HFE-347mmy complies with EU F-Gas Regulation (517/2014) and U.S. EPA SNAP Program, which phase out high-GWP gases like SF₆ .
    • Research Implications :
  • Prioritize HFE-347mmy for low-power etching (bias < -500 V) to balance performance and sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.